N~4~-isopropyl-2-(2-methoxyphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
N⁴-Isopropyl-2-(2-methoxyphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic heterocyclic compound featuring an isoquinoline backbone substituted with a 2-methoxyphenyl group at position 2 and an isopropyl carboxamide group at position 2. The dihydroisoquinoline core introduces partial saturation, which may influence conformational flexibility and electronic properties.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-oxo-N-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)21-19(23)16-12-22(17-10-6-7-11-18(17)25-3)20(24)15-9-5-4-8-14(15)16/h4-13H,1-3H3,(H,21,23) |
InChI Key |
OVEPQJNTHWTXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with isopropylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Research: The compound serves as a model molecule in studies of reaction mechanisms and synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(Dimethylamino)Methylene]-2-(4-Fluorophenyl)-1-Oxo-1,2-Dihydro-4-Isoquinolinecarboxamide
- Hypothesized Impact: The fluorine atom may enhance metabolic stability but reduce π-π stacking compared to the methoxy group. The dimethylamino group could improve solubility but reduce steric bulk relative to the isopropyl chain .
(3RS,4RS)-2-(Benzyloxy)-3-(2-Methoxyphenyl)-1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid (Compound 5b)
- Key Differences: Core Structure: A tetrahydroisoquinoline (fully saturated) vs. dihydroisoquinoline (partially unsaturated), affecting rigidity and planarity. Substituents: A benzyloxy group at position 2 and a carboxylic acid at position 4 replace the 2-methoxyphenyl and isopropyl carboxamide groups.
2-(2-Methoxyphenyl)Pyridine Oxide (Compound 6)
- Key Differences: Core Structure: A pyridine oxide vs. isoquinoline, reducing aromatic surface area and conjugation. Substituents: Lacks the N⁴-isopropyl carboxamide group.
- Hypothesized Impact : The absence of the isopropyl group and smaller heterocycle may reduce steric hindrance and binding affinity for hydrophobic pockets .
Stereochemical Considerations
- Implications : Chirality in the target compound could enhance enantioselective interactions with biological targets, improving potency or reducing off-target effects.
Hypothesized Pharmacological Properties
Biological Activity
N~4~-isopropyl-2-(2-methoxyphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 306.38 g/mol
The presence of the isoquinoline moiety suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
The compound exhibits a range of biological activities:
- Antioxidant Activity : Research indicates that compounds with similar structures can exhibit significant antioxidant properties, potentially reducing oxidative stress in cells .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in Alzheimer's disease treatment .
In Vitro Studies
In vitro studies have shown that the compound demonstrates varying degrees of inhibitory activity against AChE and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. The IC values for these enzymes were found to be comparable to established drugs such as donepezil .
| Enzyme | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| AChE | 15.2 | Donepezil | 0.02 |
| BChE | 9.2 | Galantamine | 0.01 |
Case Studies
- Neurodegeneration Models : In a study involving rat models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition, indicating its potential as a therapeutic agent .
- Cancer Research : The compound has also been investigated for its anti-cancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
